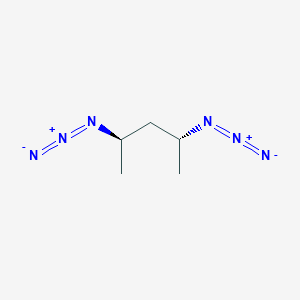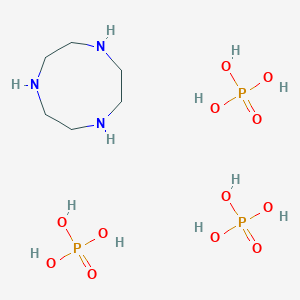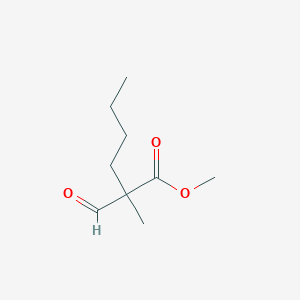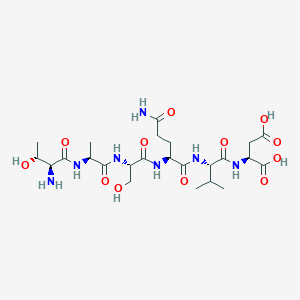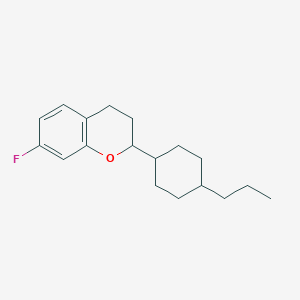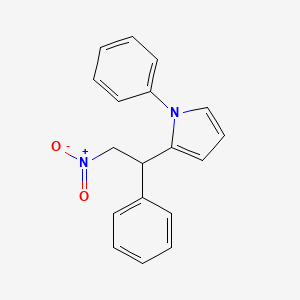
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane is an organotin compound with the molecular formula C32H58Sn It is characterized by the presence of a tin atom bonded to a phenyl group substituted with ethenyl and dihexyl groups, as well as three butyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(3-ethenyl-2,4-dihexylphenyl)stannane typically involves the reaction of tributylstannyl lithium with 3-ethenyl-2,4-dihexylphenyl bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Applications De Recherche Scientifique
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of tributyl(3-ethenyl-2,4-dihexylphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The pathways involved include the modulation of signal transduction pathways and the alteration of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tributyl(3-(2-hexyldecyl)-2-thienyl)stannane: Similar in structure but with a thienyl group instead of a phenyl group.
Tributylvinylstannane: Contains a vinyl group but lacks the dihexyl substitution.
Uniqueness
Tributyl(3-ethenyl-2,4-dihexylphenyl)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other organotin compounds may not be suitable .
Propriétés
Numéro CAS |
820964-84-9 |
|---|---|
Formule moléculaire |
C32H58Sn |
Poids moléculaire |
561.5 g/mol |
Nom IUPAC |
tributyl-(3-ethenyl-2,4-dihexylphenyl)stannane |
InChI |
InChI=1S/C20H31.3C4H9.Sn/c1-4-7-9-11-14-18-16-13-17-19(20(18)6-3)15-12-10-8-5-2;3*1-3-4-2;/h6,13,16H,3-5,7-12,14-15H2,1-2H3;3*1,3-4H2,2H3; |
Clé InChI |
FENJNHAQSLZRCX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(C(=C(C=C1)[Sn](CCCC)(CCCC)CCCC)CCCCCC)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


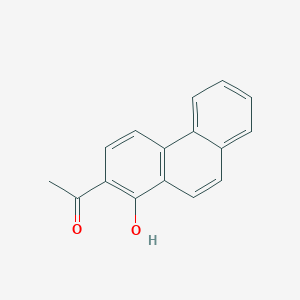

![N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide](/img/structure/B14224467.png)

![2(1H)-Pyrimidinone, 4-amino-1-[(4-ethenylphenyl)methyl]-](/img/structure/B14224486.png)
![Benzamide, N-[2-(hexylamino)-2-oxoethyl]-2-mercapto-](/img/structure/B14224493.png)
